molecular formula C17H15F3N6O B4421102 N-(1-pyrimidin-4-ylethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide

N-(1-pyrimidin-4-ylethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide

Cat. No.: B4421102
M. Wt: 376.34 g/mol
InChI Key: UXCGQAXHPAOCSR-UHFFFAOYSA-N
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Description

N-(1-pyrimidin-4-ylethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-pyrimidin-4-ylethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.

    Introduction of the pyrimidin-4-ylethyl group: This step might involve a nucleophilic substitution reaction.

    Attachment of the trifluoromethylphenyl group: This could be done through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the pyrimidine moiety.

    Reduction: Reduction reactions might target the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-pyrimidin-4-ylethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets might include proteins involved in cell signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: Known for their antifungal and anticancer activities.

    Pyrimidine derivatives: Often used in antiviral and anticancer drugs.

    Trifluoromethylphenyl compounds: Commonly found in pharmaceuticals due to their enhanced metabolic stability and bioavailability.

Uniqueness

N-(1-pyrimidin-4-ylethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide is unique due to the combination of its triazole, pyrimidine, and trifluoromethylphenyl moieties, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-(1-pyrimidin-4-ylethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N6O/c1-11(14-5-6-21-10-22-14)23-16(27)15-9-26(25-24-15)8-12-3-2-4-13(7-12)17(18,19)20/h2-7,9-11H,8H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCGQAXHPAOCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1)NC(=O)C2=CN(N=N2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-pyrimidin-4-ylethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide
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N-(1-pyrimidin-4-ylethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide
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N-(1-pyrimidin-4-ylethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide
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